2-Methyl-6-(methylsulfonyl)pyridin-3-ol
Description
2-Methyl-6-(methylsulfonyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position, a methyl group at the 2-position, and a methylsulfonyl group at the 6-position of the aromatic ring. The methylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-methyl-6-methylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO3S/c1-5-6(9)3-4-7(8-5)12(2,10)11/h3-4,9H,1-2H3 |
InChI Key |
COFZHMVKTKXPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Comparisons of 6-Substituted Pyridin-3-ol Derivatives
Electronic and Steric Considerations
- Methylsulfonyl vs. Trifluoromethyl : Both groups are electron-withdrawing, but the methylsulfonyl group offers stronger resonance stabilization due to the sulfone’s polarizable sulfur atom. This enhances acidity at the 3-hydroxy position compared to trifluoromethyl analogs .
- Methylsulfonyl vs. Halogens (Iodo/Chloro): Halogens provide less pronounced electron withdrawal but enable cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with sulfones .
- Methylsulfonyl vs.
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